3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHYUYUTLETRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps. One common method includes the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that derivatives of 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit promising anticancer properties. Research indicates that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition may have implications for drug metabolism and interactions, making it a candidate for further investigation in pharmacology .
Material Science Applications
Polymer Chemistry : The compound's reactivity allows it to be used as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, which is beneficial for applications in coatings and composites .
Dye Synthesis : Due to its chromophoric properties, derivatives of this compound can be utilized in the synthesis of dyes and pigments for various industrial applications. The unique structure allows for modifications that can tailor the color properties for specific uses .
Organic Synthesis Applications
Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis. It can be transformed into a variety of functionalized compounds through reactions such as nucleophilic substitution and cyclization .
Research on Reaction Mechanisms : The compound is also used in academic research to study reaction mechanisms involving aromatic compounds. Its unique structure provides insights into electrophilic aromatic substitution reactions and other fundamental organic processes .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of synthesized derivatives of this compound against multiple cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.
- Polymer Development : Researchers at a leading materials science institute reported on the use of this compound in developing high-performance polymers with enhanced thermal stability. The findings demonstrated improved performance characteristics compared to conventional materials.
- Dye Synthesis Innovations : A recent study highlighted the successful application of this compound in creating eco-friendly dyes with excellent lightfastness properties, showcasing its versatility beyond traditional chemical applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is compared below with two structurally related compounds:
7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid (CAS: 1337854-00-8)
- Molecular Formula : C₁₁H₁₀O₃
- Key Differences :
- Lacks the bromine atom at position 3.
- The oxo group is at position 7 instead of position 4.
- Physical Properties :
- [M+H]⁺: 138.2 Ų, [M+Na]⁺: 150.5 Ų (indicative of its conformational flexibility) .
- Applications: No direct data on biological or industrial uses, but CCS predictions suggest utility in analytical method development .
5-Bromo-8-nitronaphthalene-1-carboxylic Acid (CAS: 65440-41-7)
- Molecular Formula: C₁₁H₆BrNO₄
- Key Differences: Bromine at position 5 instead of 3. Contains a nitro group (-NO₂) at position 8.
- Physical Properties :
Structural and Functional Analysis
Substituent Effects on Reactivity
- Bromine Position : The bromine in this compound (position 3) may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the 5-bromo-8-nitro analog .
Data Tables
Table 1. Comparative Molecular Properties
Table 2. Predicted Collision Cross-Section (CCS) of 7-Oxo Analog
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.07027 | 138.2 |
| [M+Na]⁺ | 213.05221 | 150.5 |
Research Implications
The substitution patterns of these compounds highlight the interplay between functional group placement and physicochemical behavior. For example:
- The bromine atom in the main compound may enhance halogen-bonding interactions in crystal engineering.
- The nitro group in 5-bromo-8-nitronaphthalene-1-carboxylic acid could render it more reactive in aromatic electrophilic substitutions compared to the ketone-containing analogs.
Further studies are needed to explore their synthetic applications, biological activity, and stability under varying conditions.
Biological Activity
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 1273602-53-1) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 269.091 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 437.8 ± 45.0 °C at 760 mmHg |
| Flash Point | 218.6 ± 28.7 °C |
| LogP | 3.46 |
Enzyme Inhibition
Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer metabolism . For example, the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been linked to antiproliferative effects in pancreatic cancer cells . This suggests that further investigation into the enzyme inhibitory properties of this compound could be fruitful.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of related compounds has been documented extensively. A study focused on the synthesis of various naphthalene derivatives showed promising results regarding their biological activities . These findings provide a framework for future studies on this compound.
- Structure Activity Relationship (SAR) : The exploration of SAR for carboxylic acid isosteres has revealed insights into how modifications can enhance biological activity . Understanding these relationships may guide the design of more potent derivatives based on the structure of this compound.
- Pharmacological Potential : The pharmacological potential of similar compounds has been explored in various contexts, including anti-inflammatory and antimicrobial activities . Investigating these aspects could broaden the therapeutic applications of this compound.
Q & A
Q. What are the common synthetic routes for 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a pre-oxidized tetrahydronaphthalene precursor. For example, bromination at the 3-position of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄ or DCM) . Optimization includes:
- Temperature control : Maintaining 70–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity for bromination at the 3-position .
- Catalyst tuning : Lewis acids like FeCl₃ can direct electrophilic substitution .
Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of bromine substitution. For instance, the absence of aromatic protons at the 3-position and characteristic shifts for the ketone (δ ~200–210 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) and detect impurities like unreacted starting material .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; crystal packing analysis (e.g., triclinic system, P1 space group) validates the tetrahydronaphthalene backbone .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in further functionalization reactions?
- Methodological Answer : The bromine atom acts as a directing group and a leaving agent. Key observations include:
- Electrophilic Aromatic Substitution (EAS) : Bromine deactivates the ring, directing incoming electrophiles to meta/para positions. For example, Suzuki coupling with arylboronic acids occurs preferentially at the 1- or 4-positions of the naphthalene ring .
- Nucleophilic Displacement : Bromine at the 3-position can be replaced by nucleophiles (e.g., amines) under Pd-catalyzed Buchwald-Hartwig conditions, enabling diversification into amide derivatives .
Computational studies (DFT) reveal that bromine increases the electron-withdrawing character of the ring, lowering the LUMO energy and facilitating nucleophilic attacks .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals (e.g., in crowded aromatic regions of NMR) or impurities. Mitigation strategies include:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C interactions, resolving ambiguities in coupling patterns for the tetrahydronaphthalene core .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., Q-TOF) differentiates between isobaric impurities and the target compound .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl 5-oxo-6,7,8-trihydronaphthalene-2-carboxylate) to validate spectral assignments .
Iterative refinement of reaction conditions (e.g., varying solvent polarity) can reduce byproducts that complicate spectral interpretation .
Data-Driven Insights
-
Table 1 : Key Physicochemical Properties
Property Value/Description Reference Molecular Formula C₁₁H₁₀BrO₃ Melting Point 155–158°C (recrystallized) λmax (UV-Vis) 254 nm (in methanol) LogP (Octanol-Water) 2.8 (predicted) Computational -
Table 2 : Common Synthetic Byproducts and Mitigation
Byproduct Source Mitigation Strategy Di-brominated derivative Over-bromination Reduce NBS stoichiometry (1.1 eq) Ketone-reduced analog Uncontrolled reduction during workup Use milder reducing agents (NaBH₄)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
